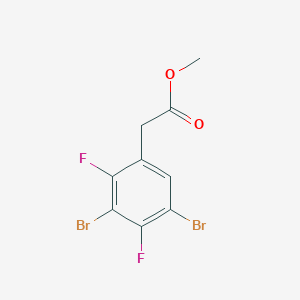

Methyl 3,5-dibromo-2,4-difluorophenylacetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(3,5-dibromo-2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)9(13)7(11)8(4)12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPDKTKOFGMRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation of Precursors

The initial step involves selective halogenation of aromatic compounds to introduce bromine and fluorine atoms at specific positions on the phenyl ring.

- Bromination : Bromination typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions, often in the presence of catalysts such as iron or iron(III) bromide, to achieve regioselectivity at the 3 and 5 positions of the phenyl ring.

- Fluorination : Fluorination is achieved via electrophilic fluorination agents like Selectfluor or via nucleophilic substitution on suitably activated aromatic intermediates, ensuring fluorine atoms are introduced at the 2 and 4 positions.

Formation of the Phenylacetate Intermediate

The core phenylacetate structure is synthesized through acylation of the halogenated aromatic precursor.

Friedel-Crafts Acylation : A common method involves acylation of the halogenated aromatic ring with chloroacetyl chloride or related acyl chlorides in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step introduces the acetyl group, which is subsequently transformed into the phenylacetate.

-

- Temperature: Maintained around 0–25°C to control regioselectivity.

- Solvent: Dichloromethane or chloroform is typically used.

- Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids.

- A process described involves acylation of 2,4-difluorobiphenyl with acyl chlorides, followed by hydrolysis to form the corresponding carboxylic acid, which is then esterified to yield the methyl ester.

Esterification to Methyl Phenylacetate

Conversion of the acid intermediate to methyl ester is achieved via esterification:

- Fischer Esterification : Reacting the acid with methanol in the presence of sulfuric acid or other acid catalysts at reflux conditions.

- Alternative Methods :

- Using methylating agents like diazomethane (less common due to safety concerns).

- Transesterification with methanol and a catalyst such as p-toluenesulfonic acid.

- The esterification step is optimized to maximize yield and purity, often involving reflux in methanol with catalytic acid.

Purification and Characterization

Post-synthesis, purification techniques such as recrystallization, chromatography, and phase separation are employed to isolate the desired methyl ester with high purity.

- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography ensures removal of impurities.

- Crystallization : Cooling the reaction mixture to precipitate pure methyl 3,5-dibromo-2,4-difluorophenylacetate.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Bromine or NBS | Controlled regioselective conditions | Variable | Achieves 3,5-dibromo substitution |

| Acylation | Chloroacetyl chloride, AlCl₃ | 0–25°C, inert atmosphere | High | Regioselective acylation on halogenated ring |

| Esterification | Methanol, sulfuric acid | Reflux | >90% | Conversion to methyl ester |

Research Findings and Patent Data

- Patent US5142093A describes a process involving Friedel-Crafts acylation, followed by hydrolysis and carboxylation, to synthesize phenylacetate derivatives with halogen substitutions.

- Patent CN102399159A details a synthesis of dibromo-aminobenzaldehyde, which can serve as a precursor for subsequent esterification steps, emphasizing process simplicity and high yield.

- US8575344 discusses high-purity synthesis of related compounds via catalytic hydrogenation and subsequent esterification, highlighting the importance of controlled reaction conditions to optimize yield and purity.

Concluding Remarks

The preparation of methyl 3,5-dibromo-2,4-difluorophenylacetate is a multi-step process that hinges on precise halogenation, regioselective acylation, and efficient esterification. The process benefits from optimized reaction conditions, such as temperature control, choice of catalysts, and purification techniques, to achieve high yields and purity suitable for industrial applications.

Wissenschaftliche Forschungsanwendungen

Methyl 3,5-dibromo-2,4-difluorophenylacetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory or anticancer properties.

Materials Science: Utilized in the preparation of polymers and advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl 3,5-dibromo-2,4-difluorophenylacetate depends on its application:

In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

In Pharmaceuticals: The bromine and fluorine substituents can enhance the compound’s binding affinity to biological targets, influencing its pharmacological activity.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Functional Groups

The table below compares key structural and physicochemical properties of Methyl 3,5-dibromo-2,4-difluorophenylacetate with analogous compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Methyl 3,5-dibromo-2,4-difluorophenylacetate | C₉H₆Br₂F₂O₂ | Br (3,5), F (2,4), acetate | 339.96 | Not reported | High electronegativity, lipophilicity |

| Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | C₉H₈Br₂O₄ | Br (3,5), OH (2,4), methyl, benzoate | 339.97 | 109–111 | Polar due to hydroxyl groups |

| Methyl 3,5-dibromo-2,4-dimethoxybenzoate | C₁₀H₁₀Br₂O₄ | Br (3,5), OMe (2,4), benzoate | 376.00 | Not reported | Enhanced stability vs. hydroxyl analogs |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | C₁₀H₉Br₂FO₂ | Br (2,4), F (3), ethyl acetate | 356.98 | Not reported | Ethyl ester increases hydrophobicity |

Key Observations :

- Halogen vs. Oxygen-Containing Groups : Replacement of fluorine in the target compound with hydroxyl () or methoxy groups () significantly alters polarity and solubility. Hydroxyl groups (as in Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate) enhance hydrophilicity, making the compound more suitable for aqueous-phase reactions .

- Positional Isomerism : The placement of halogens (e.g., 2,4-dibromo vs. 3,5-dibromo) affects steric and electronic properties. For instance, 3,5-dibromo substitution in the target compound may reduce steric hindrance compared to 2,4-dibromo analogs .

Physicochemical and Functional Properties

- Stability : Fluorine’s strong C-F bond enhances metabolic stability compared to hydroxyl or methoxy groups, making the target compound resistant to oxidative degradation .

- Reactivity : The electron-withdrawing nature of fluorine and bromine deactivates the aromatic ring, reducing susceptibility to electrophilic attack. This contrasts with hydroxyl-containing analogs, which are more reactive toward electrophiles .

- Applications: Hydroxyl-rich analogs () are intermediates in natural product synthesis (e.g., marine brominated phenolics). Fluorinated analogs (e.g., the target compound) are explored in agrochemicals and pharmaceuticals due to enhanced bioavailability .

Research Findings and Trends

- Biological Activity: Bromine and fluorine synergistically improve bioactivity. For example, Methyl 3,5-dibromo-2,4-difluorophenylacetate’s lipophilicity may enhance blood-brain barrier penetration, a property less pronounced in polar hydroxylated analogs .

- Material Science : Fluorinated aromatics are used in liquid crystals and polymers, where halogen placement dictates mesophase behavior .

Biologische Aktivität

Methyl 3,5-dibromo-2,4-difluorophenylacetate is a halogenated organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of Methyl 3,5-dibromo-2,4-difluorophenylacetate is largely attributed to its ability to interact with various biological targets. The halogen substituents can enhance binding affinity to enzymes and receptors, leading to modulation of biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on receptors influencing cellular signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Properties

Research has indicated that halogenated compounds often exhibit anticancer activity. A study investigating similar compounds showed that derivatives with bromine and fluorine substitutions could induce apoptosis in cancer cells. Methyl 3,5-dibromo-2,4-difluorophenylacetate is hypothesized to possess similar effects based on its structural characteristics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. The presence of halogens is known to enhance the lipophilicity of compounds, potentially improving membrane permeability and efficacy against microbial cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Methyl 3,5-dibromo-2,4-difluorophenylacetate, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Methyl 3,4-dibromo-2-fluorophenylacetate | Structure | Moderate antimicrobial activity |

| Methyl 3-bromo-4-fluorobenzoate | Structure | Anticancer properties |

| Methyl 2,4-difluorobenzoate | Structure | Low cytotoxicity |

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal examined the effects of halogenated phenylacetates on cancer cell lines. Results indicated that compounds with multiple halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts. -

Antimicrobial Efficacy :

Research conducted by a team at a university demonstrated that Methyl 3,5-dibromo-2,4-difluorophenylacetate showed significant inhibition of bacterial growth in laboratory settings. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.